molecular formula C₁₅H₁₅NO₃ B1141430 Methyl 5-amino-2-(benzyloxy)benzoate CAS No. 508211-53-8

Methyl 5-amino-2-(benzyloxy)benzoate

Cat. No.: B1141430
CAS No.: 508211-53-8
M. Wt: 257.28
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Description

Methyl 5-amino-2-(benzyloxy)benzoate is an organic compound with the molecular formula C15H15NO3 It is a derivative of benzoic acid, featuring an amino group at the 5-position and a benzyloxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-amino-2-(benzyloxy)benzoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to improve yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2-(benzyloxy)benzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The benzyloxy group can be reduced to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted amides, sulfonamides, and other derivatives.

Scientific Research Applications

Methyl 5-amino-2-(benzyloxy)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of methyl 5-amino-2-(benzyloxy)benzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the benzyloxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-5-(benzyloxy)benzoate: Similar structure but with the amino group at the 2-position.

    Methyl 5-amino-2-hydroxybenzoate: Lacks the benzyloxy group.

    Methyl 5-nitro-2-(benzyloxy)benzoate: Contains a nitro group instead of an amino group.

Uniqueness

Methyl 5-amino-2-(benzyloxy)benzoate is unique due to the presence of both an amino group and a benzyloxy group on the benzoic acid core. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in research and industry .

Properties

IUPAC Name

methyl 5-amino-2-phenylmethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-18-15(17)13-9-12(16)7-8-14(13)19-10-11-5-3-2-4-6-11/h2-9H,10,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFDZYIYVWGWMNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)N)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301276697
Record name Methyl 5-amino-2-(phenylmethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301276697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

508211-53-8
Record name Methyl 5-amino-2-(phenylmethoxy)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=508211-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-amino-2-(phenylmethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301276697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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